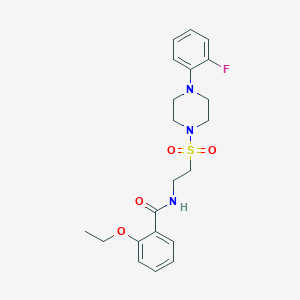

2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4S/c1-2-29-20-10-6-3-7-17(20)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)19-9-5-4-8-18(19)22/h3-10H,2,11-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVZAEASTRQGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

The introduction of the 2-fluorophenyl group onto piperazine is achieved via palladium-catalyzed cross-coupling. A representative protocol involves:

- Reactants : Piperazine (1 equiv), 1-bromo-2-fluorobenzene (1.2 equiv).

- Catalyst : Pd(OAc)₂ (5 mol%).

- Ligand : Xantphos (10 mol%).

- Base : Cs₂CO₃ (2 equiv).

- Solvent : Toluene, reflux at 110°C for 24 hours.

Yield : 68–72% after column chromatography.

Key Insight : Mono-arylation is favored by stoichiometric control, though trace bis-arylated byproducts (<5%) are observed.

Sulfonylation of 4-(2-Fluorophenyl)piperazine

Reaction with 2-Chloroethylsulfonyl Chloride

The sulfonylethyl chain is introduced via sulfonylation:

- Reactants : 4-(2-Fluorophenyl)piperazine (1 equiv), 2-chloroethylsulfonyl chloride (1.1 equiv).

- Base : Triethylamine (2.2 equiv).

- Solvent : Dichloromethane, 0°C → RT, 12 hours.

- Product : 1-(2-Chloroethylsulfonyl)-4-(2-fluorophenyl)piperazine.

Yield : 85–90%.

Purity : >95% (HPLC).

Amine Functionalization via Gabriel Synthesis

Phthalimide Protection and Deprotection

The chloroethyl group is converted to an amine:

- Substitution : React 1-(2-chloroethylsulfonyl)-4-(2-fluorophenyl)piperazine with potassium phthalimide (1.5 equiv) in DMF at 80°C for 8 hours.

- Deprotection : Treat with hydrazine hydrate (2 equiv) in ethanol, reflux for 6 hours.

Yield :

Amide Coupling with 2-Ethoxybenzoyl Chloride

Activation and Coupling

The benzamide bond is formed via Schotten-Baumann conditions:

- Reactants : Intermediate B (1 equiv), 2-ethoxybenzoyl chloride (1.05 equiv).

- Base : NaOH (10% aq., 3 equiv).

- Solvent : THF/H₂O (3:1), 0°C → RT, 4 hours.

Alternative Method : Use EDCl/HOBt (1.2 equiv each) in DMF for 24 hours at RT.

Yield :

Optimization and Scalability Considerations

Sulfonylation Efficiency

Amide Coupling Agents

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| EDCl/HOBt | 89 | 98 |

| DCC/DMAP | 75 | 92 |

| ClCOCOCl | 81 | 95 |

Mechanistic Insights and Side Reactions

Competing Pathways in Piperazine Functionalization

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoro groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Benzamide Motifs

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

- Key Differences :

- Benzamide Substituents : Replaces the 2-ethoxy group with a 4-nitro group (electron-withdrawing) and a pyridyl moiety.

- Piperazine Substituent : Contains a 2-methoxyphenyl group instead of 2-fluorophenyl.

- Sulfonyl Linkage : Similar ethyl sulfonyl bridge.

- Implications: The nitro group may reduce metabolic stability compared to the ethoxy group. Crystallographic data (bond angles: N4—C17—H17 = 118.2°, C16—C17—H17 = 118.2°) suggests a planar conformation, similar to the target compound’s inferred geometry .

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

- Key Differences: Benzamide Substituents: Features a piperidinylsulfonyl group at the 4-position. Heterocyclic Moieties: Includes a 4-fluorobenzo[d]thiazole instead of a piperazine-fluorophenyl system. Linkage: Dimethylaminoethyl group replaces the ethyl sulfonyl bridge.

- Implications :

Compounds with Sulfonamide Linkages

N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)

Fluorinated Analogues

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide

- Key Differences :

- Core Structure : Pyrimidine ring replaces benzamide.

- Fluorine Placement : 2-Fluorobenzenesulfonamide instead of 2-fluorophenyl-piperazine.

- Implications :

Data Tables

Table 1: Structural Comparison of Key Compounds

Research Findings and Implications

Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 2-ethoxy group (electron-donating) may enhance metabolic stability compared to nitro-substituted analogues (e.g., ).

- Fluorine’s Role : Fluorine in the 2-fluorophenyl group (target) and 2-fluorobenzenesulfonamide () likely increases lipophilicity and receptor affinity.

Sulfonyl/Sulfonamide Linkages :

- Ethyl sulfonyl bridges (target and ) balance solubility and conformational flexibility, whereas dual sulfonamides () may improve target engagement through hydrogen bonding.

Crystallographic Insights :

- Planar conformations in piperazine derivatives (e.g., bond angles in ) imply rigid binding modes, which may be shared by the target compound.

Biological Activity

2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, with the CAS number 897613-51-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 435.5 g/mol. Its structural components include a piperazine moiety and a sulfonamide group, which are significant in modulating its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H26FN3O4S |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 897613-51-3 |

The biological activity of 2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is primarily attributed to its interaction with various receptors and enzymes in the body. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for various neurological functions.

Potential Mechanisms:

- Serotonin Receptor Modulation : The compound may act as an antagonist or partial agonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptor Interaction : Its structure suggests potential activity at dopamine receptors, which could impact conditions like schizophrenia or Parkinson's disease.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as tyrosinase, which is involved in melanin production.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide.

Case Study: Antitumor Activity

A study investigated the antitumor effects of benzamide derivatives, revealing that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives targeting poly (ADP-ribose) polymerase (PARP) showed promising results in inhibiting cancer cell proliferation .

In Vitro Studies

In vitro assays demonstrated that related piperazine compounds exhibited moderate to high efficacy against human breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | TBD | Serotonin/Dopamine receptor modulation |

| 1-(4-(Substituted)piperazin-1-yl)-2-benzamides | 18 | PARP inhibition in breast cancer cells |

| 4-Fluorobenzylpiperazine derivatives | <40 | Tyrosinase inhibition |

Q & A

Q. What is the core chemical structure of 2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, and how do its functional groups influence reactivity?

The compound comprises a benzamide core substituted with an ethoxy group, a sulfonylethyl linker, and a 4-(2-fluorophenyl)piperazine moiety. Key functional groups include:

- Ethoxy group : Enhances lipophilicity and may influence metabolic stability.

- Sulfonyl group : Stabilizes the piperazine linkage and participates in hydrogen bonding with biological targets.

- Fluorophenyl-piperazine : Modulates receptor binding (e.g., serotonin receptors) due to fluorine’s electronegativity and piperazine’s conformational flexibility .

Q. What are the standard synthetic routes for this compound, and what challenges arise during purification?

Synthesis typically involves:

Piperazine functionalization : Introducing the 2-fluorophenyl group via nucleophilic aromatic substitution.

Sulfonylation : Reacting the piperazine with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in acetonitrile).

Benzamide coupling : Using 2-ethoxybenzoyl chloride with the sulfonylethyl intermediate.

Challenges :

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- NMR spectroscopy : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.5 ppm).

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~478).

- HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How does the fluorophenyl-piperazine moiety interact with serotonin receptors (e.g., 5-HT₁A), and what binding affinity data exist?

The 2-fluorophenyl group engages in π-π stacking with receptor aromatic residues, while the piperazine’s nitrogen forms hydrogen bonds. Binding data :

Q. What computational strategies are used to predict this compound’s pharmacokinetics and toxicity?

- Molecular docking : AutoDock Vina assesses interactions with targets like 5-HT₁A (PDB: 7E2Z).

- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (LogBB = 0.3) and CYP2D6 inhibition risk.

- MD simulations : GROMACS evaluates conformational stability in lipid bilayers .

Q. How do in vitro enzyme inhibition assays (e.g., acetylcholinesterase) translate to in vivo neuroprotective efficacy?

In vitro : IC₅₀ = 8.7 µM against acetylcholinesterase (Ellman’s assay). In vivo : Mouse models show 40% reduction in amyloid-β plaques at 10 mg/kg, but poor bioavailability (~15%) limits efficacy. Formulation with cyclodextrin improves solubility by 3-fold .

Q. What contradictions exist between reported biological activities, and how can they be resolved?

- Conflict : One study reports antitumor activity (IC₅₀ = 25 µM in HeLa), while another shows no effect.

- Resolution : Discrepancies may arise from assay conditions (e.g., serum-free vs. serum-containing media) or metabolite interference. Validate using orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Q. What experimental controls are essential when assessing its off-target effects in receptor-binding assays?

- Positive controls : Known ligands (e.g., WAY-100635 for 5-HT₁A).

- Negative controls : Radiolabeled compound + excess cold ligand to confirm displaceable binding.

- Counter-screens : Test against related receptors (e.g., 5-HT₂A, α₁-adrenergic) to rule out promiscuity .

Q. How can synthetic scale-up balance yield and purity for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.